
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide, also known as CDMEB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological activities, including anti-inflammatory and anti-tumor properties.
作用机制
The mechanism of action of 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of protein kinases such as ERK1/2 and JNK, which are involved in various signaling pathways. 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the proliferation of various cancer cell lines.
实验室实验的优点和局限性
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has been shown to have various biological activities. However, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide also has some limitations. It has been shown to have low solubility in aqueous solutions, which can limit its use in some experiments. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been shown to have some cytotoxic effects, which can limit its use in some cell-based assays.
未来方向
There are several future directions for the use of 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide in scientific research. One potential direction is to investigate its use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide could be used to study the role of protein kinases in various signaling pathways. Finally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide could be used to develop new chemical probes for the study of biological processes.
合成方法
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 2-phenylethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide.
科学研究应用
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells. Additionally, 4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide has been used to study the role of protein kinases in various signaling pathways.
属性
产品名称 |
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
|---|---|
分子式 |
C16H18ClNO2S |
分子量 |
323.8 g/mol |
IUPAC 名称 |
4-chloro-2,5-dimethyl-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-11-16(13(2)10-15(12)17)21(19,20)18-9-8-14-6-4-3-5-7-14/h3-7,10-11,18H,8-9H2,1-2H3 |
InChI 键 |
AYAXWSGHBYCKTC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=CC=CC=C2 |
规范 SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272177.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272181.png)
![4-{3-hydroxy-2-oxo-3-[2-oxo-2-(4-propylphenyl)ethyl]-2,3-dihydro-1H-indol-1-yl}butanenitrile](/img/structure/B272183.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272190.png)
![4-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272192.png)
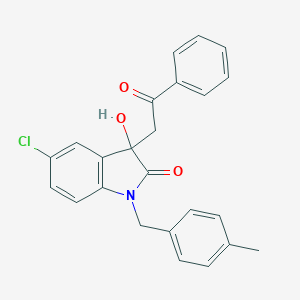
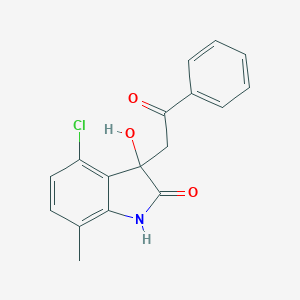
![N-[4-(benzyloxy)-3-ethoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B272199.png)
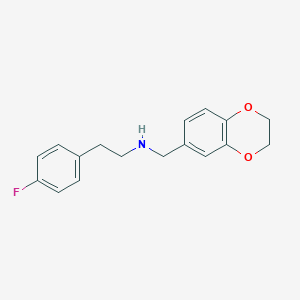
![N-{3-[(2,6-dichlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B272201.png)
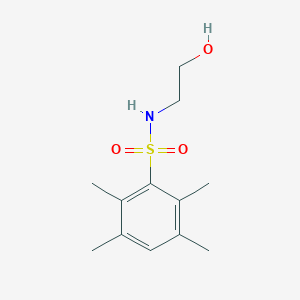
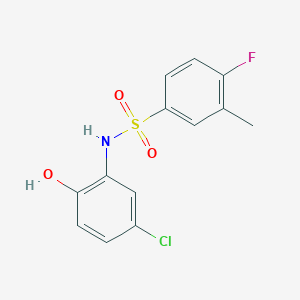
![2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether](/img/structure/B272206.png)
![2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)